Fmoc-4-methyl-D-phenylalanine Fmoc-4-methyl-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 204260-38-8
VCID: VC21539766
InChI: InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
SMILES: CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO4
Molecular Weight: 401.5 g/mol

Fmoc-4-methyl-D-phenylalanine

CAS No.: 204260-38-8

VCID: VC21539766

Molecular Formula: C25H23NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-4-methyl-D-phenylalanine - 204260-38-8

Description

Fmoc-4-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, modified with a 4-methyl group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound plays a crucial role in peptide synthesis and drug development due to its unique chemical properties and structural characteristics. The Fmoc group allows for selective deprotection, making it an essential building block in solid-phase peptide synthesis (SPPS) and other peptide assembly techniques.

Peptide Synthesis

Fmoc-4-methyl-D-phenylalanine is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the assembly of complex peptide sequences. This is crucial for creating peptides with specific biological activities.

Drug Development

Researchers leverage the unique properties of Fmoc-4-methyl-D-phenylalanine to design peptide-based drugs. Its ability to mimic natural amino acids makes it valuable in targeting specific biological pathways, enhancing the specificity and efficacy of therapeutic agents.

Bioconjugation

This compound is used in bioconjugation techniques to attach peptides to various biomolecules, such as antibodies or drugs. This enhances the specificity and efficacy of drug delivery systems by allowing for targeted therapy.

Research in Neuroscience

Due to its structural similarity to certain neurotransmitters, Fmoc-4-methyl-D-phenylalanine is used in studies exploring receptor binding and the development of neuroactive compounds. This aids in understanding neurological disorders and developing treatments.

Custom Peptide Libraries

It is instrumental in creating custom peptide libraries for high-throughput screening, enabling researchers to identify potential drug candidates efficiently.

Research Findings

Recent research highlights the importance of Fmoc-4-methyl-D-phenylalanine in various biomedical applications:

  • Peptide-Based Therapeutics: Studies have shown that peptides synthesized using Fmoc-4-methyl-D-phenylalanine can exhibit improved stability and bioavailability, making them promising candidates for therapeutic applications.

  • Neurological Studies: The compound's structural similarity to neurotransmitters makes it useful in neurological research, particularly in understanding receptor interactions and developing neuroactive compounds.

Table 2: Applications of Fmoc-4-methyl-D-phenylalanine

ApplicationDescription
Peptide SynthesisKey building block in SPPS for complex peptide sequences.
Drug DevelopmentUsed in designing peptide-based drugs targeting specific pathways.
BioconjugationEnhances drug delivery specificity by linking peptides to biomolecules.
Neuroscience ResearchAids in understanding neurological disorders through receptor binding studies.
Custom Peptide LibrariesFacilitates high-throughput screening for drug candidate identification.
CAS No. 204260-38-8
Product Name Fmoc-4-methyl-D-phenylalanine
Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
Standard InChI InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Standard InChIKey UXLHLZHGQPDMJQ-HSZRJFAPSA-N
Isomeric SMILES CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
PubChem Compound 2756073
Last Modified Aug 15 2023

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